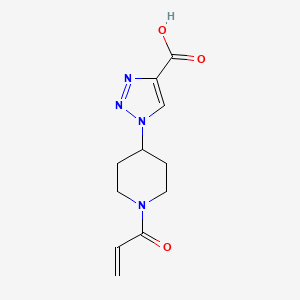

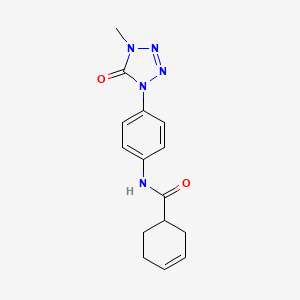

![molecular formula C16H14N4OS B2788296 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171375-88-4](/img/structure/B2788296.png)

1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . These derivatives have been synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Synthesis Analysis

The synthesis of these derivatives involves a series of chemical reactions . Unfortunately, the specific synthesis process for “1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is not available in the retrieved papers.科学的研究の応用

SARS-CoV-2 3CL Protease Inhibition

The COVID-19 pandemic caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has led to significant global health and economic challenges. The 3-Chymotrypsin-like cysteine protease (3CL pro) plays a crucial role in viral replication. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against SARS-CoV-2 3CL pro. Among these derivatives, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. Molecular docking studies further rationalized the binding mode of compound 7a .

Drug Design and Synthesis

The indeno[1,2-d]thiazole scaffold offers a unique prototype for developing novel inhibitors against SARS-CoV-2 3CL pro. Researchers have explored structure-activity relationships (SAR) to optimize the inhibitory properties of these compounds. Understanding the impact of steric hindrance and electron-withdrawing groups on inhibitory activities is crucial for designing effective drugs .

Antiviral Agents

Given the ongoing evolution of SARS-CoV-2 and the emergence of variants like Omicron, there is a continuous need for antiviral agents. Compounds based on the 8H-indeno[1,2-d]thiazole core may serve as potential candidates for further development as antiviral drugs .

Medicinal Chemistry

The synthesis and characterization of 8H-indeno[1,2-d]thiazole derivatives contribute to the field of medicinal chemistry. Researchers investigate their pharmacological properties, bioavailability, and safety profiles, aiming to develop effective therapeutic agents .

Structure-Based Drug Design

The molecular docking studies provide insights into the binding interactions between 8H-indeno[1,2-d]thiazole derivatives and SARS-CoV-2 3CL pro. Understanding the binding mode helps guide further modifications and optimization for improved drug candidates .

Heteroaromatic Compounds

The 8H-indeno[1,2-d]thiazole scaffold falls within the category of heteroaromatic compounds. These compounds often exhibit diverse biological activities and are essential building blocks in drug discovery and chemical synthesis .

作用機序

特性

IUPAC Name |

2-ethyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-2-20-12(7-8-17-20)15(21)19-16-18-14-11-6-4-3-5-10(11)9-13(14)22-16/h3-8H,2,9H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJYWOMHUUEAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

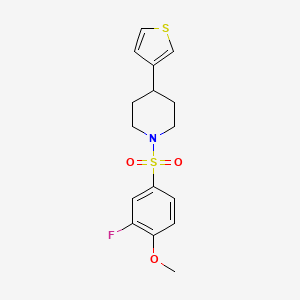

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788215.png)

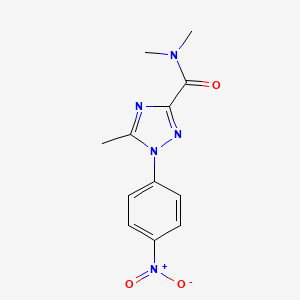

![N-[2-Furan-2-yl-8-hydroxy-6-(2-methoxy-phenoxy)-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2788216.png)

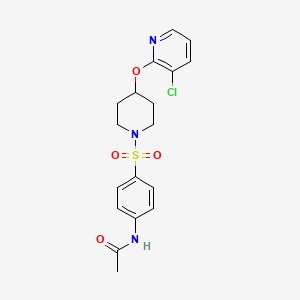

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2788217.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2788219.png)

![Lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide](/img/structure/B2788220.png)

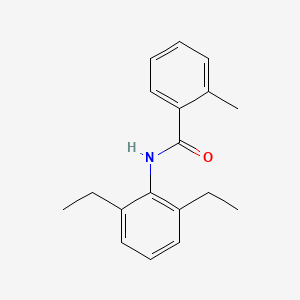

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide](/img/structure/B2788221.png)

![N-(4-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2788230.png)

![2-Methyl-6-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2788233.png)